![molecular formula C16H13NO5S B5159410 N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine, commonly known as Fmoc-beta-alanine, is a chemical compound that has been widely used in scientific research. It is a derivative of beta-alanine, an amino acid that is found in many proteins and peptides. Fmoc-beta-alanine has unique properties that make it useful in various applications, including peptide synthesis, drug discovery, and molecular biology.
Mécanisme D'action
Fmoc-beta-alanine is a sulfonyl-containing amino acid that can react with nucleophiles, such as amines and thiols. It can form covalent bonds with other molecules, which makes it useful in various applications. The Fmoc group can be selectively removed with a base, such as piperidine, to expose the amine group of the amino acid.
Biochemical and Physiological Effects:
Fmoc-beta-alanine does not have any known biochemical or physiological effects. It is a synthetic compound that is used as a tool in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-beta-alanine has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. It can be used to synthesize peptides with a wide range of amino acid sequences, and it can be incorporated into peptidomimetics. However, Fmoc-beta-alanine has some limitations. It is relatively expensive compared to other amino acid derivatives, and it requires specialized equipment and expertise to handle.
Orientations Futures
Fmoc-beta-alanine has several potential future directions in scientific research. It could be used to synthesize novel peptidomimetics with improved pharmacological properties, such as increased stability and bioavailability. It could also be used to develop new methods for peptide synthesis, such as solid-phase synthesis or microwave-assisted synthesis. Additionally, Fmoc-beta-alanine could be used as a tool for studying protein-protein interactions and protein folding.
Conclusion:
Fmoc-beta-alanine is a versatile compound that has been widely used in scientific research. Its unique properties make it useful in various applications, including peptide synthesis, drug discovery, and molecular biology. While it has some limitations, Fmoc-beta-alanine has several potential future directions in scientific research. Its continued use and development will undoubtedly lead to new discoveries and advancements in the field.
Méthodes De Synthèse
The synthesis of Fmoc-beta-alanine involves several steps, starting with the protection of the carboxylic acid group of beta-alanine with a t-butoxycarbonyl (Boc) group. The Boc-protected beta-alanine is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form Fmoc-beta-alanine. The final product is obtained by removing the Boc group with an acid.
Applications De Recherche Scientifique
Fmoc-beta-alanine has been widely used in peptide synthesis, a process that involves the formation of peptide bonds between amino acids. The Fmoc group is used as a temporary protecting group for the amine group of the amino acid, which allows for selective deprotection and coupling reactions. Fmoc-beta-alanine is also used as a building block for the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides.
Propriétés
IUPAC Name |
3-[(9-oxofluoren-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c18-15(19)7-8-17-23(21,22)10-5-6-12-11-3-1-2-4-13(11)16(20)14(12)9-10/h1-6,9,17H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBEBFJKFXBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

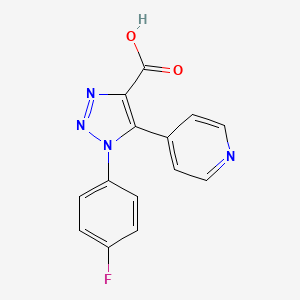
![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
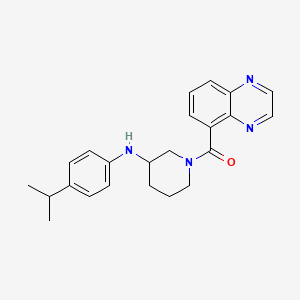
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
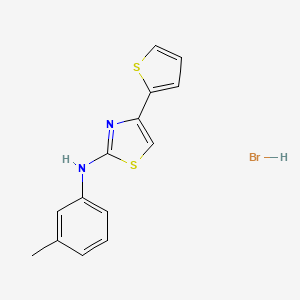
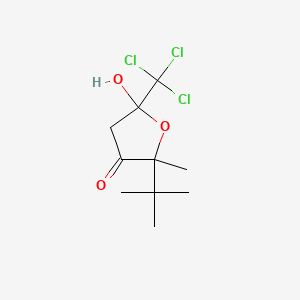

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
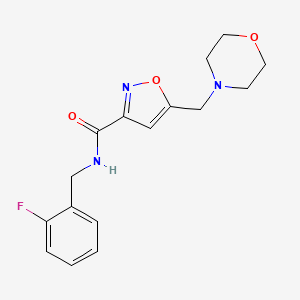
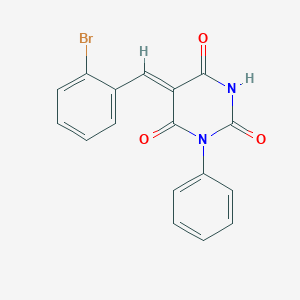
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B5159417.png)